![molecular formula C18H20N2O5 B4628106 2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)
2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbamate derivatives often involves multi-step processes, including acylation, nucleophilic substitution, and reduction steps. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in biologically active compounds, demonstrates a rapid synthetic method through acylation, nucleophilic substitution, and reduction from commercially available precursors, achieving a total yield of 81% (Zhao et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of carbamates reveals intricate details about their atomic arrangements and intermolecular interactions. For instance, the crystal structure of certain carbamates showcases molecules linked by hydrogen bonds, revealing their stability and potential reactivity patterns (Garden et al., 2007).
Chemical Reactions and Properties
Carbamates undergo various chemical reactions, demonstrating their versatility in organic synthesis. Directed lithiation reactions of carbamates have been explored for the synthesis of substituted products, highlighting the reactivity of carbamates under specific conditions (Smith et al., 2013). Furthermore, the cyclization of phenyl N-(2-hydroxybenzyl)carbamates in aprotic solvents forms benzoxazin-2(3H)-ones, a reaction influenced by substituents and solvents, indicating the influence of structural variations on carbamate reactivity (Mindl et al., 2000).
Physical Properties Analysis
The physical properties of carbamates, such as solubility, melting point, and stability, are critical for their application in various domains. Although specific data on "2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate" are not available, related studies on carbamates provide insights into their physical behavior, which can be inferred for similar compounds.
Chemical Properties Analysis
The chemical properties of carbamates, including their reactivity, stability under different conditions, and interaction with various reagents, are essential for their practical applications. Studies on the carbamates’ reactivity patterns, such as cyclization-activated prodrugs and interactions with nucleophiles, offer a glimpse into their chemical properties and potential uses in synthesis and drug design (Saari et al., 1990).
Applications De Recherche Scientifique
Physico-Chemical Properties and Beta-Adrenolytic Potential
A study focused on the physico-chemical properties of compounds similar to 2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate, highlighting their potential ultra-short beta-adrenolytic activity. The research aimed to establish a correlation between the structure of such compounds and their biological activity, taking into account various parameters like lipophilicity, surface activity, and adsorbability. This study suggests that understanding these properties could be crucial for the development of new pharmaceuticals with beta-adrenolytic properties (Stankovicová et al., 2014).
Role in Metabolic Studies
Carbamates, including structures similar to 2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate, undergo various metabolic processes such as hydrolysis, oxidation, and conjugation in biological systems. These metabolic pathways are essential for the detoxification and elimination of carbamate compounds, making them subjects of interest in toxicology and pharmacology research (Knaak, 1971).
Antimitotic Agents
Research on chiral isomers of similar carbamate compounds has shown significant biological activity, particularly in antimitotic properties. These studies are crucial for understanding the role of such compounds in cancer treatment and their potential development into therapeutic agents (Temple & Rener, 1992).
Receptor Differentiation
Modifications to compounds like 2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate have been studied for their effects on sympathomimetic activity, contributing to the understanding of β-receptor subtypes and their pharmacological targeting (Lands, Ludueña & Buzzo, 1967).
Propriétés
IUPAC Name |
2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-6-8-16(9-7-13)25-17(21)19-10-11-24-18(22)20(23)15-5-3-4-14(2)12-15/h3-9,12,23H,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMXLLGVULUQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)NCCOC(=O)N(C2=CC=CC(=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)carbonylamino]ethyl N-hydroxy-N-(3-methylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chlorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4628028.png)
![1-(2-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4628032.png)
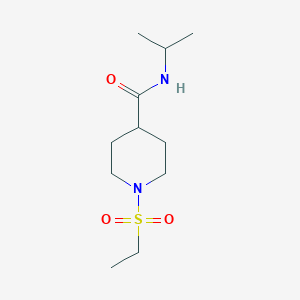
![1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4628043.png)
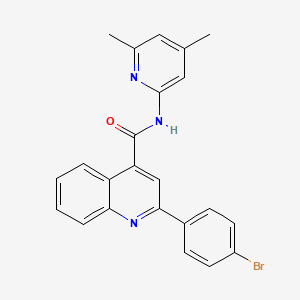
![4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)](/img/structure/B4628081.png)
![2-{1-(3-methoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4628086.png)
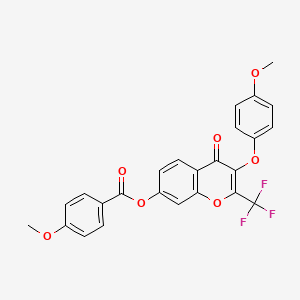
![5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4628092.png)
![N-cyclohexyl-N'-[1-(4-isopropylphenyl)ethyl]thiourea](/img/structure/B4628094.png)
![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)
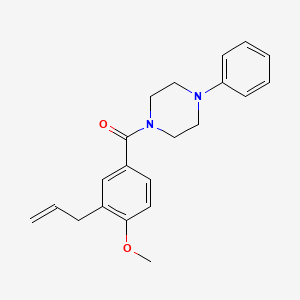
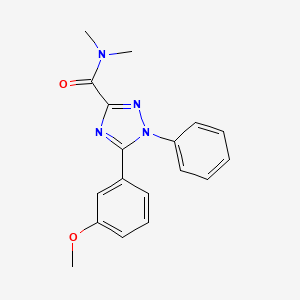
![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)